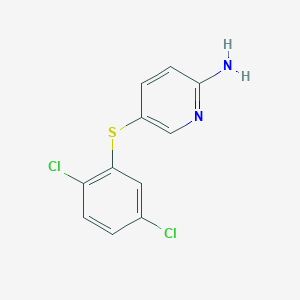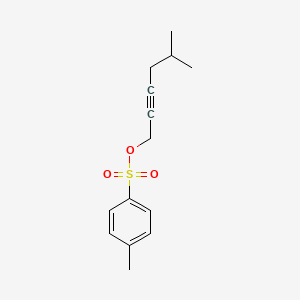
Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate is a chemical compound that belongs to the class of benzoate esters It features a benzoate core substituted with a hydroxy group at the 4-position and a 1-methylpiperidin-4-yl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate typically involves the esterification of 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and catalysts as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-oxo-3-(1-methylpiperidin-4-yl)benzoate.
Reduction: 4-hydroxy-3-(1-methylpiperidin-4-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate can be compared with other similar compounds such as:
Methyl 4-hydroxybenzoate: Lacks the piperidinyl group, making it less complex and potentially less active in certain biological assays.
Methyl 3-(1-methylpiperidin-4-yl)benzoate: Lacks the hydroxy group, which may affect its reactivity and binding properties.
4-hydroxy-3-(1-methylpiperidin-4-yl)benzoic acid: The acid form of the compound, which may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-15-7-5-10(6-8-15)12-9-11(14(17)18-2)3-4-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3 |
Clé InChI |
IGTRYHBUGHCBLO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=C(C=CC(=C2)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




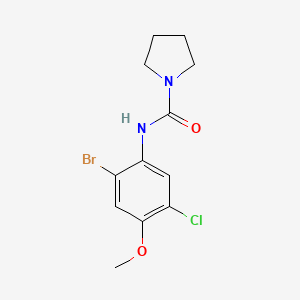
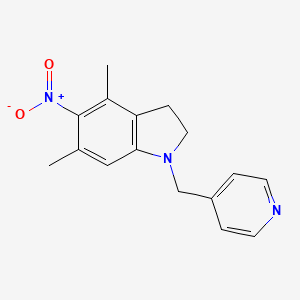
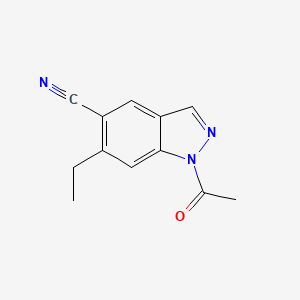
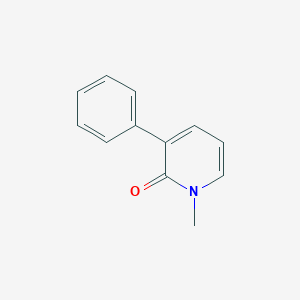

![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)
![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)
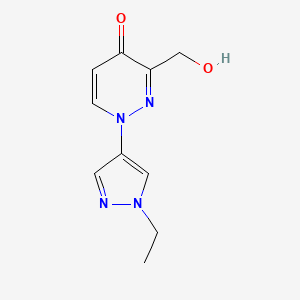
![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
